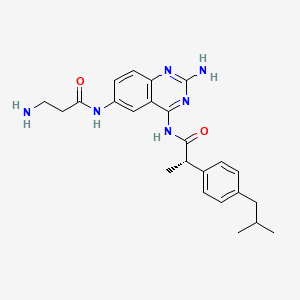![molecular formula C23H22ClN5O5 B12375605 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a chloropyrrolo[2,3-d]pyrimidine moiety, which is known for its biological activity, and a dihydroxyoxolane ring, which contributes to its chemical reactivity.
Vorbereitungsmethoden
The synthesis of 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide involves multiple steps, including the formation of the chloropyrrolo[2,3-d]pyrimidine core, the attachment of the dihydroxyoxolane ring, and the final acetylation and amination steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The dihydroxyoxolane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The chloropyrrolo[2,3-d]pyrimidine moiety can be reduced to form amines or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrrolo[2,3-d]pyrimidine moiety is known to bind to certain proteins, inhibiting their activity and leading to various biological effects. The dihydroxyoxolane ring may also play a role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other chloropyrrolo[2,3-d]pyrimidine derivatives and dihydroxyoxolane-containing molecules. What sets 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide apart is its unique combination of these two moieties, which gives it distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H22ClN5O5 |
|---|---|
Molekulargewicht |
483.9 g/mol |
IUPAC-Name |
3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide |
InChI |
InChI=1S/C23H22ClN5O5/c1-13(30)28(8-3-5-14-4-2-6-15(10-14)21(25)33)11-17-18(31)19(32)23(34-17)29-9-7-16-20(24)26-12-27-22(16)29/h2,4,6-7,9-10,12,17-19,23,31-32H,8,11H2,1H3,(H2,25,33)/t17-,18?,19+,23-/m1/s1 |
InChI-Schlüssel |
JEDZYJPENKVRJZ-HODFGBNWSA-N |
Isomerische SMILES |
CC(=O)N(CC#CC1=CC(=CC=C1)C(=O)N)C[C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)O)O |
Kanonische SMILES |
CC(=O)N(CC#CC1=CC(=CC=C1)C(=O)N)CC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





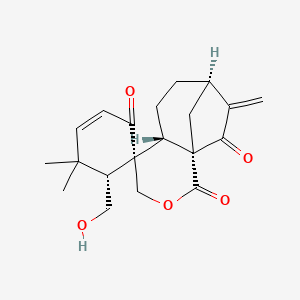

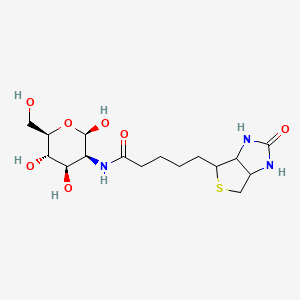
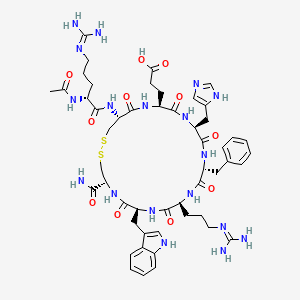
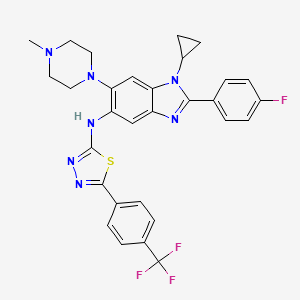
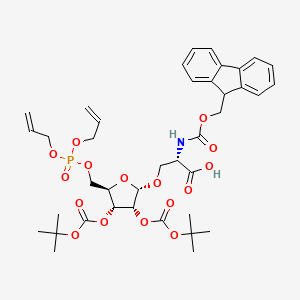
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

